molecular formula C15H15N3O3 B2973737 2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine CAS No. 130179-85-0

2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine

Katalognummer: B2973737
CAS-Nummer: 130179-85-0
Molekulargewicht: 285.303
InChI-Schlüssel: NQVSDTNQXNACDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3,4-Trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine (hereafter referred to as Compound 3g) is a diaryl-substituted derivative of the 3H-imidazo[4,5-b]pyridine scaffold. This heterocyclic core is notable for its pharmacological versatility, particularly in anticancer and anti-inflammatory applications . The compound features a 2,3,4-trimethoxyphenyl group at position 2 and a 4-chlorophenyl group at position 3 of the imidazo[4,5-b]pyridine ring (Figure 1). Its synthesis involves a CAN/H₂O₂-catalyzed coupling reaction, yielding an 88% product with confirmed spectral characterization (melting point, FT-IR, ¹H NMR, and mass spectrometry) .

Eigenschaften

IUPAC Name

2-(2,3,4-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-19-11-7-6-9(12(20-2)13(11)21-3)14-17-10-5-4-8-16-15(10)18-14/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVSDTNQXNACDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-b]pyridine core. This reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like ethanol .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Anticancer Activity

Cytotoxicity Against Cancer Cell Lines

Compound 3g and seven other 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated against nine cancer cell lines (e.g., MCF-7, MDA-MB-468, K562, SaOS2). Key findings include:

  • Compound 3g : Exhibited moderate cytotoxicity, with K562 (leukemia) being the most sensitive cell line .
  • Compound 3f (2-(3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)-substituted analogue): Showed comparable activity to 3g but with a lower synthesis yield (68%) .
  • N-{4-[2-(1-ammoniumpropynylidene)-4-(3,4,5-trimethoxyphenyl)-1H-furan-2-yl)-3H-imidazo[4,5-b]pyridin-6-yl]phenyl}-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide derivatives (84–93) : Demonstrated superior potency against MCF-7 (IC₅₀ = 0.22 μM) compared to doxorubicin (IC₅₀ = 1.93 μM) .

Table 1. Cytotoxicity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Substituents (Position 2/3) Key Cell Line (IC₅₀) Yield (%)
3g 2,3,4-Trimethoxyphenyl / 4-ClPh K562 (moderate activity) 88
3f 3-(CF₃)Ph / 4-ClPh K562 (moderate activity) 68
Compound 82 Triazole-benzimidazole hybrid MCF-7 (IC₅₀ = 0.22 μM) N/A
Mechanism of Action
  • COX Inhibition: Compound 3g and analogues were tested for cyclooxygenase (COX-1/COX-2) inhibition, a pathway linked to inflammation-driven carcinogenesis.
  • Kinase Inhibition : Unlike CCT137690 (a 7-substituted imidazo[4,5-b]pyridine), which potently inhibits Aurora kinases (IC₅₀ = 0.015–0.025 μM) and shows oral bioavailability, 3g’s kinase inhibition profile remains uncharacterized .

Structural Modifications and Bioactivity

Substituent Effects
  • Methoxy Groups : The 2,3,4-trimethoxyphenyl group in 3g may enhance membrane permeability due to increased lipophilicity, but excessive methoxy substitution could hinder target binding.
  • Halogen vs. CF₃ : The 4-chlorophenyl (3g) and 3-trifluoromethylphenyl (3f) groups both contribute to π-π stacking interactions, but CF₃’s electron-withdrawing nature may alter electronic distribution and potency .
  • Hybrid Derivatives : Incorporation of triazole (e.g., Compound 82 ) or pyrazinylmethylpiperazine (e.g., CCT137690 ) enhances solubility and target affinity, outperforming simpler diaryl analogues.

Table 2. Key Structural Features and Pharmacological Outcomes

Compound Key Structural Features Pharmacological Advantage
3g 2,3,4-Trimethoxyphenyl, 4-ClPh Moderate cytotoxicity, ease of synthesis
CCT137690 7-(4-Pyrazinylmethylpiperazinyl), Br Nanomolar kinase inhibition, oral bioavailability
BYK191023 4-Methoxypyridin-2-yl-ethyl Selective iNOS inhibition (IC₅₀ < 1 μM)

Anti-Inflammatory Activity

  • COX Inhibition: While 3g’s COX inhibitory data are incomplete, BYK191023 (a 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-substituted analogue) selectively inhibits inducible nitric oxide synthase (iNOS) with >100-fold selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS) .

Biologische Aktivität

2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C22_{22}H19_{19}N3_3O5_5
  • Molecular Weight : 405.4 g/mol
  • CAS Number : 1021052-21-0

The compound exhibits several mechanisms that contribute to its biological activity:

  • Cytotoxicity : Research indicates that 2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine demonstrates significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and survival pathways.
  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This effect is often mediated through the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of 2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine:

Cytotoxicity Assays

The cytotoxic effects were assessed using the sulforhodamine B (SRB) assay across multiple cancer cell lines:

Cell LineIC50_{50} (μM)
MCF-739.19 ± 1.12
BT47448.12 ± 1.17
T47D57.24 ± 1.05
MDA-MB-46867.24 ± 1.12
L929 (normal fibroblast)88.41 ± 1.08

These results indicate that the compound exhibits potent cytotoxicity against breast cancer cell lines while demonstrating relatively lower toxicity towards normal fibroblast cells.

Case Studies

  • Study on Breast Cancer Cells : In a recent study published in Molecules, the compound was shown to significantly inhibit the growth of MCF-7 and BT474 cells compared to control groups treated with standard chemotherapeutics like cisplatin . The study highlighted its potential as a lead compound for further development in breast cancer therapy.
  • Mechanistic Insights : Another investigation explored the molecular docking of this compound with key proteins involved in cancer progression and survival pathways. The results suggested strong binding affinity to tubulin, indicating a possible mechanism involving disruption of microtubule dynamics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.